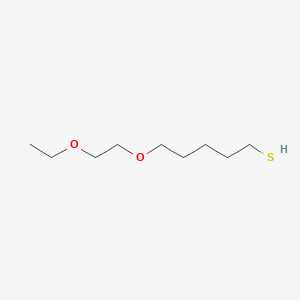

5-(2-ethoxyethoxy)pentane-1-thiol

Description

Properties

IUPAC Name |

5-(2-ethoxyethoxy)pentane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2S/c1-2-10-7-8-11-6-4-3-5-9-12/h12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKJUBDVUZJUML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Architecture and Conformational Dynamics of 5-(2-Ethoxyethoxy)pentane-1-thiol in Self-Assembled Monolayers

Executive Summary

The engineering of bio-interfaces requires precise control over molecular conformation, hydration dynamics, and interfacial energy. 5-(2-ethoxyethoxy)pentane-1-thiol (CAS: 1506543-92-5) is a specialized oligo-ether terminated alkanethiol utilized in the fabrication of self-assembled monolayers (SAMs). Unlike traditional long-chain, highly crystalline oligo(ethylene glycol) (OEG) thiols, this molecule features a short pentyl (C5) spacer and an ethyl-capped ether headgroup. This unique structural triad creates a fluid, tunable monolayer that bridges the gap between absolute protein resistance and controlled hydrophobic interaction, making it a critical diluent and spacer molecule in advanced biosensor architectures.

This technical guide deconstructs the structural rationale, conformational phase behaviors, and self-validating experimental workflows required to harness this molecule effectively.

Molecular Deconstruction & Design Rationale

The functionality of 5-(2-ethoxyethoxy)pentane-1-thiol is dictated by its three distinct molecular domains, each serving a specific thermodynamic and structural purpose.

-

The Thiol Anchor (-SH): Facilitates strong chemisorption to noble metal surfaces (Au, Ag) via the formation of a semi-covalent thiolate-gold bond (~40-45 kcal/mol).

-

The Pentyl Spacer (C5): Traditional SAMs utilize C11–C18 alkyl chains to maximize van der Waals stabilization, resulting in rigid, crystalline sublayers. By intentionally restricting the spacer to five carbons, the van der Waals forces are significantly attenuated. This causality is twofold: it increases the fluidity of the monolayer, granting the terminal ether groups greater conformational freedom, and it drastically reduces the tunneling barrier for electron transfer, which is paramount for faradaic electrochemical sensors.

-

The 2-Ethoxyethoxy Headgroup: This moiety acts as a truncated OEG unit capped with an ethyl ether (-O-CH2-CH2-O-CH2-CH3). The internal ether oxygens act as kosmotropes (water-structuring agents), while the ethyl cap introduces a discrete hydrophobic boundary. This prevents the absolute passivation seen in methoxy- or hydroxy-terminated OEGs, allowing this molecule to serve as an ideal spacing matrix that mitigates steric hindrance for adjacent bulky capture probes (e.g., aptamers) while maintaining a low-fouling background 1.

Fig 1. Domain architecture and functional logic of 5-(2-ethoxyethoxy)pentane-1-thiol.

Conformational Dynamics: All-Trans vs. Amorphous States

The macroscopic properties of oligo-ether SAMs are governed by their microscopic conformation. OEG-terminated alkanethiols generally exhibit a complex mixture of conformational states on Au(111) surfaces, primarily categorized into helical, all-trans, and amorphous phases [[2]]().

While longer OEG chains (n ≥ 6) possess sufficient interchain hydrogen bonding and dipole interactions to crystallize into rigid helical structures 3, short ether chains like the 2-ethoxyethoxy group lack this thermodynamic driving force. Consequently, they fluctuate between two primary states depending on the deposition kinetics:

-

The Amorphous State: When deposited from solution at standard room temperature (298 K), the weak van der Waals forces of the C5 spacer fail to drive dense packing. The ether headgroups adopt a disordered, amorphous conformation. This loose packing allows interfacial water molecules to penetrate the SAM interior, providing protein resistance through steric repulsion and high internal hydration 4.

-

The All-Trans State: If the SAM is prepared via vapor deposition at elevated temperatures (e.g., 348 K), the added thermal energy allows the molecules to overcome local kinetic traps. The SAM reorganizes into a densely packed, highly crystalline all-trans conformation 56. In this state, water cannot penetrate the film interior and instead forms a rigid hydration layer exclusively at the terminal ethyl interface 4.

Fig 2. Temperature and deposition-dependent conformational pathways of short ether SAMs.

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the preparation and characterization of 5-(2-ethoxyethoxy)pentane-1-thiol SAMs must follow strict, self-validating protocols.

Workflow A: Solution-Phase SAM Deposition

Objective: Generate a fluid, amorphous monolayer suitable for mixed-SAM biosensing.

-

Substrate Preparation: Submerge Au(111) substrates in freshly prepared Piranha solution (3:1 H₂SO₄:H₂O₂) for 10 minutes to remove organic contaminants. (Causality: Trace organics prevent uniform thiolate-gold bond formation, leading to pinhole defects). Rinse copiously with ultra-pure water, then absolute ethanol.

-

Solution Assembly: Prepare a 1.0 mM solution of 5-(2-ethoxyethoxy)pentane-1-thiol in anhydrous ethanol. (Causality: The presence of water in the solvent can cause the amphiphilic thiols to form inverse micelles, drastically reducing the kinetics of surface adsorption).

-

Incubation: Immerse the gold substrates in the solution and incubate in the dark at 298 K for 24 hours. (Causality: UV/visible light catalyzes the photo-oxidation of thiols to weakly bound sulfonates, degrading SAM stability).

-

Validation Check (Contact Angle): Post-rinsing and N₂ drying, measure the sessile drop water contact angle. A successful monolayer of this specific ethyl-capped molecule will yield an angle of ~50°–55° . Angles <40° indicate contamination or oxidation, while angles >65° indicate adventitious hydrophobic fouling.

Workflow B: Conformational Verification via PM-IRRAS

Objective: Verify the all-trans vs. amorphous state using Polarization-Modulation Infrared Reflection-Absorption Spectroscopy.

-

Baseline: Acquire a background spectrum using a bare, freshly cleaned Au(111) substrate.

-

Spectral Acquisition: Scan the SAM-coated substrate at an 80° grazing angle (resolution: 4 cm⁻¹, 1024 scans).

-

Diagnostic Peak Analysis: Analyze the asymmetric C–O–C stretching region (1100–1150 cm⁻¹).

-

An amorphous SAM will display a broad, undefined absorption band centered around 1130 cm⁻¹.

-

An all-trans SAM will exhibit a sharp, distinct peak at ~1120 cm⁻¹ due to the highly ordered transition dipole moments aligning perpendicular to the gold surface.

-

Quantitative Structural Metrics

The following table synthesizes the structural and interfacial properties of 5-(2-ethoxyethoxy)pentane-1-thiol compared to standard reference SAMs, summarizing data derived from ellipsometry, spectroscopy, and contact angle goniometry.

| SAM Molecule | Alkyl Spacer | Terminal Group | Predominant Conformation (298K) | Water Penetration | Protein Resistance |

| 5-(2-ethoxyethoxy)pentane-1-thiol | C5 | Ethyl (-CH2CH3) | Amorphous / Mixed | High | Moderate (Tuned) |

| EG2-OMe | C11 | Methoxy (-OCH3) | All-Trans | Low | High |

| EG6-OH | C11 | Hydroxy (-OH) | Helical | Low | Very High |

| Octadecanethiol (ODT) | C18 | Methyl (-CH3) | All-Trans (Crystalline) | None | None (Highly Fouling) |

Table 1. Comparative conformational and interfacial metrics of short oligo-ether SAMs versus standard benchmarks.

References

1.[2] Helical versus all-trans conformations of oligo(ethylene glycol)-terminated alkanethiol self-assembled monolayers. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu9UIbP-xwaEz3kXzBQCgzFKpkacqxgHWWyQcbkZsO1Vp3EGAOAGLLR5NsIpfeGMRaaVi6U-26APoMpsORjXz5nJKUDZAZllL-WyH-NCmOlASc3O0ao8nSciEKAIxr50EJEpYi] 2.[5] Thermally Driven Structural Order of Oligo(Ethylene Glycol)-Terminated Alkanethiol Monolayers on Au(111) Prepared by Vapor Deposition. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSK2xjb7LRK76rY7yGAq4Pma_iQMi0lEnCPu7HB98fYLrLBJ2mHWKpFXot16GNs2YopwLqeLdgJc7m2jrZ8GocHVw2SHanfTDL-LV7Ij6ED9K3PC2UXqYd7L5Ryi-8JYDmR_kxe9ayWhbO7ZM=] 3.[4] Interaction of self-assembled monolayers of oligo(ethylene glycol)-terminated alkanethiols with water studied by vibrational sum-frequency generation. aip.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzlZS8LaNSiQbKj6qU58fhv2LRk2kCnhP8yj2tCjnWZs7OgV-Ou6RupS1BxkNm8iZpNORr9qwUMKscVPRgdOpx7T117XRvVydlUfD2tFp-PWrki7_pkzABFOkd3LQLjUhRGxHeTLdqTJUyisrLRmy35E3Gdco3MQxgksg7zjhK2lGvCmN3Ex0ojWUoTTj3Jw3XahnkonJUiH_cWGUSP445r5t8un8p] 4. Pentane-1-thiol | Sigma-Aldrich (5-(2-ethoxyethoxy)pentane-1-thiol). sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGX00gBT4p7Llu9Elw7YlvyXatOVjkSU5V1HDyrr0LinvMnF3mjPm2ETyf4cUgbaEKB6TfYO8jlL8FgvH--7geZBLKWhHZsSRP2Mx2nsWSGqSPxeOPw_zlqgLE0WoL8j3e6LbL-B5_5E_WuhcZWuluxrbOFfsTvFOYQIUg8tpn1U9WYMjGgfjA7VQiuMs5dOn8T_sJc8Aj0PVRvwiyHnXzmCZRMyEb0FCRl_ZBRWUm-59E3Cw8v2Xc38YuDfRLv_T_nAty_OpH] 5.[6] Thermally Driven Structural Order of Oligo(Ethylene Glycol)-Terminated Alkanethiol Monolayers on Au(111) Prepared by Vapor Deposition - MDPI. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1ScrPyYry9b1wnYE619y6mCcMig9g0-wt2qtxczQ0rPG2hK_5VTbT5b0mXNMmUFw5ph7Uq_DZgmVt3pB29lEF3hFdyd4QYegHDd_XZcHU7KLdvkAHxshGusZ5Yv4o2rCItoXB] 6.[3] Synthesis of a Series of Oligo(ethylene glycol)-Terminated Alkanethiol Amides Designed to Address Structure and Stability of Biosensing Interfaces. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgi_p6g3DrH2GXd3zNNZ88d3StvGkj5ow_z5q_0m4p2H505pr_iIED9pVVp-3G43Zg0C7h7zlEXj-opeALbZs9gALW1vFQdxouXKLFZLSELVj9NAi2WFkn7BnP-dkLcOYwJ9nO-oZ9QR6GinS9u8FuP_rb5QeDydrpza5P6OLbKM7mtqFlOZ3ydWRK2LL3WpXdjv5NEx65AaIloGaa2GF1H1RNDKeJCseasIPmXeEKCRcs4mZnOO-GUZzPpCDHGpktPNMB54-CUuMb2q3Id9NFoKpXfTFRWNljNiLH5Rov_fLLcGtJdU_kB8J0gEZ-EEEoovvOV_Mef9JvCKfUstggOuCAhO-gUWKW3z2nvmnY7wBELw==] 7.[1] Antifouling Studies of Unsymmetrical Oligo(ethylene glycol) Spiroalkanedithiol Self-Assembled Monolayers. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtARpOpQFdqLp3OPczFIN92XOQoNXIbW8xoszoGrMH7csObMXEql-TFjY1dEOXJsu8h8o_adpYmGQSgJ5g3eaNpIGbjInA7LXk8u3igNR8KBhFOHXhdEhd9Cg_cTEFCX0=]

Sources

- 1. Antifouling Studies of Unsymmetrical Oligo(ethylene glycol) Spiroalkanedithiol Self-Assembled Monolayers | MDPI [mdpi.com]

- 2. Helical versus all-trans conformations of oligo(ethylene glycol)-terminated alkanethiol self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Thermally Driven Structural Order of Oligo(Ethylene Glycol)-Terminated Alkanethiol Monolayers on Au(111) Prepared by Vapor Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Solubility and Interfacial Behavior of 5-(2-ethoxyethoxy)pentane-1-thiol: A Technical Guide for Surface Functionalization

Executive Summary

The engineering of non-fouling surfaces and stable nanotherapeutics relies heavily on the precise control of organic-inorganic interfaces. 5-(2-ethoxyethoxy)pentane-1-thiol (5-EEPT) is a highly specialized amphiphilic molecule utilized primarily for the formation of Self-Assembled Monolayers (SAMs) and the functionalization of noble metal nanoparticles.

This whitepaper provides an in-depth analysis of the solubility profile of 5-EEPT across various solvent systems. By dissecting the thermodynamic drivers of its solvation, this guide equips researchers and drug development professionals with the mechanistic understanding necessary to optimize surface chemistry workflows, prevent aggregation in colloidal systems, and ensure reproducible experimental outcomes.

Physicochemical Profiling & Causality of Solvation

To predict and manipulate the solubility of 5-EEPT, one must first deconstruct its molecular architecture. The molecule consists of three distinct functional domains, each dictating its interaction with surrounding solvent molecules:

-

The Thiol Anchor (-SH): A weakly polar, highly polarizable headgroup. While it contributes minimally to bulk solubility, it is the thermodynamic driver for chemisorption, forming strong covalent bonds (~40–45 kcal/mol) with noble metals ().

-

The Pentyl Spacer (-(CH2)5-): A hydrophobic aliphatic chain. Unlike standard undecyl (C11) spacers, the shorter C5 chain reduces the overall van der Waals packing forces, resulting in a more fluid monolayer and shifting the molecule's solubility profile toward less non-polar extremes.

-

The Ethoxyethoxy Tail (-O-CH2-CH2-O-CH2-CH3): A hydrophilic, hydrogen-bond-accepting terminal group. This oligo(ethylene glycol) (OEG) derivative imparts resistance to non-specific protein adsorption ().

The Causality of Solvation: The amphiphilic nature of 5-EEPT creates a thermodynamic tension in pure solvents. In pure water, the hydrophobic penalty of the C5 spacer and the terminal ethyl group outweighs the hydrogen-bonding capacity of the two ether oxygens, leading to poor aqueous solubility and phase separation (). Conversely, in highly non-polar solvents like hexane, the polar ether groups are poorly solvated. Therefore, polar protic solvents (like ethanol) act as the universal "gold standard," as they simultaneously satisfy the hydrogen-bonding requirements of the ether tail and solvate the alkyl core via dispersion forces.

Solubility Matrix in Common Solvents

The following table summarizes the quantitative and qualitative solubility data for 5-EEPT, providing a rational basis for solvent selection in various laboratory workflows.

| Solvent | Solubility Profile | Dielectric Constant (ε) | Mechanistic Rationale | Application Suitability |

| Absolute Ethanol | Highly Soluble (>50 mM) | 24.5 | Optimal thermodynamic balance: forms H-bonds with ether oxygens while solvating the C5 alkyl chain via dispersion forces. | Gold standard for SAM preparation and AuNP ligand exchange. |

| Dichloromethane (DCM) | Highly Soluble | 8.9 | Favorable dipole-dipole interactions with the ether linkages; excellent solvation of the hydrophobic core. | Ideal for chemical synthesis, extraction, and purification steps. |

| Hexane | Soluble | 1.9 | Solvates the hydrophobic C5 chain efficiently, but exhibits poor interaction with the polar ether groups. | Useful for biphasic extractions; not recommended for SAMs due to potential micellization. |

| Ultrapure Water | Poorly Soluble / Dispersible | 80.1 | The hydrophobic C5 spacer and terminal ethyl group dominate, preventing complete aqueous dissolution. | Unsuitable for pure stock solutions; requires co-solvents (e.g., ethanol) for biological assays. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | 46.7 | Strong polar aprotic solvation disrupts intermolecular interactions effectively. | Suitable for in vitro biological assays, though its high boiling point complicates removal. |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, protocols utilizing 5-EEPT must be designed as self-validating systems. The following methodologies detail the exact steps for surface functionalization, grounded in the causality of the molecule's solubility.

Protocol 1: Preparation of a 1 mM SAM on Au(111) Substrates

Causality: A 1 mM concentration in absolute ethanol is chosen because it provides the optimal thermodynamic driving force for the thiol to partition out of the solvent and chemisorb onto the gold surface, without causing the formation of physisorbed multilayers.

Step-by-Step Methodology:

-

Substrate Preparation: Clean the Au(111) substrate using a UV-Ozone cleaner for 15 minutes, followed by a rinse with absolute ethanol and drying under a gentle N2 stream.

-

Solution Formulation: Dissolve 5-EEPT in degassed absolute ethanol to yield a final concentration of 1.0 mM. Note: Degassing prevents the oxidation of thiols to disulfides.

-

Incubation: Immerse the gold substrate into the solution. Seal the container and incubate in the dark at room temperature for 18–24 hours. The dark environment prevents UV-catalyzed photo-oxidation of the Au-S bond.

-

Rinsing: Remove the substrate and rinse copiously with absolute ethanol (at least 20 mL) to wash away any non-covalently bound (physisorbed) molecules.

-

Drying: Blow dry strictly with high-purity nitrogen gas.

Self-Validation System (Contact Angle Goniometry): Measure the static water contact angle of the functionalized surface. A properly assembled 5-EEPT SAM will exhibit a contact angle of 35°–45° , reflecting the moderate hydrophilicity of the ether groups. Deviations >50° indicate hydrocarbon contamination or incomplete monolayer formation, while angles <30° suggest surface oxidation.

Protocol 2: Functionalization of Citrate-Capped Gold Nanoparticles (AuNPs)

Causality: Citrate molecules are weakly bound stabilizing agents in water. Because 5-EEPT is poorly soluble in pure water, the ligand exchange must be conducted using a miscible co-solvent (ethanol) to prevent the thiol from crashing out of solution before it can bind to the nanoparticles.

Step-by-Step Methodology:

-

Thiol Solubilization: Prepare a 10 mM stock solution of 5-EEPT in absolute ethanol.

-

Nanoparticle Preparation: Ensure the aqueous citrate-capped AuNPs (e.g., 15 nm diameter) are at a concentration of ~1 nM.

-

Biphasic Addition: Under vigorous magnetic stirring, add the ethanolic 5-EEPT solution dropwise to the aqueous AuNP suspension until a final solvent ratio of 10:90 (Ethanol:Water) is achieved. Vigorous stirring prevents localized high concentrations of ethanol, which could destabilize the colloid.

-

Ligand Exchange: Allow the mixture to stir continuously for 12 hours at room temperature.

-

Purification: Centrifuge the suspension at 14,000 rpm for 15 minutes. Carefully decant the supernatant to remove free citrate and excess thiol.

-

Resuspension: Resuspend the pellet in a 50/50 Ethanol/Water mixture or a compatible biological buffer.

Self-Validation System (UV-Vis Spectroscopy): Analyze the purified AuNPs via UV-Vis. A successful ligand exchange without particle aggregation will show a slight red-shift in the Surface Plasmon Resonance (SPR) peak (e.g., shifting from 520 nm to 523 nm) without any peak broadening. The appearance of a broad secondary peak at >600 nm is a definitive indicator of irreversible aggregation.

Mechanistic Diagrams

The following diagrams illustrate the logical and physical pathways governing the behavior of 5-EEPT.

Mechanistic pathway of 5-(2-ethoxyethoxy)pentane-1-thiol solvation and SAM formation.

Step-by-step workflow for the functionalization of AuNPs via thermodynamic ligand exchange.

References

-

Title: Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold Source: Journal of the American Chemical Society, 111(1), 321-335 (1989). URL: [Link]

-

Title: Self-assembled monolayers of thiolates on metals as a form of nanotechnology Source: Chemical Reviews, 105(4), 1103-1169 (2005). URL: [Link]

-

Title: Thiol-Terminated Di-, Tri-, and Tetraethylene Oxide Functionalized Gold Nanoparticles: A Water-Soluble, Charge-Neutral Cluster Source: Chemistry of Materials, 14(5), 2401-2408 (2002). URL: [Link]

The Self-Assembly Mechanism of 5-(2-Ethoxyethoxy)pentane-1-thiol on Gold: A Technical Guide to Bioinert Surface Engineering

Executive Summary

The engineering of non-fouling, bioinert surfaces is a critical prerequisite for the development of advanced biosensors, targeted drug delivery systems, and implantable medical devices. Among the most effective architectures for resisting non-specific protein adsorption are self-assembled monolayers (SAMs) derived from oligo(ethylene glycol) (OEG)-terminated alkanethiols[1].

This whitepaper provides an in-depth mechanistic analysis of a specific, highly optimized molecule: 5-(2-ethoxyethoxy)pentane-1-thiol (CAS: 1506543-92-5; MW: 192.32 g/mol )[2]. By dissecting the thermodynamic drivers of its self-assembly on Au(111) surfaces, we elucidate how its unique molecular anatomy—a short pentyl (C5) chain coupled with an ethyl-capped EG2 headgroup—dictates its conformational flexibility, hydration dynamics, and ultimate efficacy as a bioinert interface.

Molecular Anatomy & Thermodynamic Drivers

The self-assembly of 5-(2-ethoxyethoxy)pentane-1-thiol (

-

The Thiol Anchor (-SH): Drives the primary chemisorption to the gold substrate. The cleavage of the S-H bond and subsequent formation of the Au-S thiolate bond is highly exothermic, releasing approximately 40–45 kcal/mol of energy[3].

-

The Pentyl Spacer (C5): Acts as the hydrophobic underlayer. Because van der Waals interactions scale with chain length (contributing ~1.5 kcal/mol per

group), a short C5 chain provides insufficient cohesive energy to force the monolayer into a rigid, highly crystalline lattice[3]. -

The Ethyl-Capped EG2 Headgroup: The functional interface. The ether oxygens act as potent hydrogen-bond acceptors. Because the short C5 underlayer prevents dense crystalline packing, these OEG groups retain the steric freedom required to adopt highly hydrated conformations[4].

Fig 1: Kinetic pathway of 5-(2-ethoxyethoxy)pentane-1-thiol self-assembly on Au(111).

The Triphasic Mechanism of Self-Assembly

The formation of the SAM is not a single-step event, but a complex, triphasic thermodynamic progression:

Phase 1: Chemisorption and Substrate Pinning

Upon introduction to the Au(111) surface, the thiol molecules rapidly physisorb. Within minutes, the sulfur atoms undergo oxidative addition to the gold lattice, shedding the hydrogen proton and forming a semi-covalent thiolate bond. This pins the molecules to the surface, typically initiating at defect sites and step edges before nucleating across the terraces[5].

Phase 2: The "Short-Chain" Alkyl Ordering Effect

In standard long-chain SAMs (e.g., C11 or C16), strong intermolecular van der Waals forces drive the alkyl chains into a dense, crystalline

Phase 3: OEG Conformation and the Kosmotropic Effect

This lack of dense crystalline packing in the underlayer is the exact mechanism that enables the molecule's bioinertness. Seminal work by Harder, Grunze, and Whitesides demonstrated that the lateral packing density of OEG SAMs strictly dictates their conformation[4]. If forced into high-density "all-trans" conformations (e.g., on silver substrates), OEG chains bury their ether oxygens and become protein-adsorbing[4]. Because our C5 underlayer enforces a lower packing density, the EG2 headgroups are free to adopt amorphous or helical conformations [4]. These conformations expose the ether oxygens to the solvent, allowing them to bind interfacial water tightly via hydrogen bonding, creating a kosmotropic (structure-making) hydration layer[7][8].

Fig 2: Thermodynamic mechanism of protein resistance via OEG hydration.

When a protein approaches the surface, it must displace this tightly bound water layer. The enthalpic penalty of breaking these water-OEG hydrogen bonds far exceeds the free energy gained by protein adsorption, rendering the surface highly resistant to biofouling[1][8].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the preparation of this SAM must follow a self-validating workflow. The purity of the alkanethiol and the choice of solvent are critical; trace impurities or improper solvation can lead to disordered, fouling surfaces[3].

Step-by-Step Methodology

-

Substrate Preparation:

-

Clean the Au(111) substrate using a Piranha solution (3:1

: -

Rinse exhaustively with Milli-Q water, followed by absolute ethanol, and dry under a stream of high-purity

. -

Validation Check: The bare gold should exhibit a water contact angle of <10° (fully wettable).

-

-

Monolayer Deposition:

-

Prepare a 1 mM solution of 5-(2-ethoxyethoxy)pentane-1-thiol in absolute ethanol. Ethanol is chosen over non-polar solvents because it effectively solvates the hydrophilic OEG headgroups, preventing the formation of inverted micelles in solution[9].

-

Immerse the freshly cleaned gold substrate into the solution and incubate in the dark at room temperature for 18–24 hours to ensure maximum surface coverage and structural equilibration.

-

-

Rinsing and Drying:

-

Remove the substrate and rinse vigorously with absolute ethanol. This step is critical: it removes physisorbed multilayers that are bound only by weak intermolecular forces, leaving only the chemisorbed monolayer[7].

-

Dry under a gentle stream of

.

-

-

Surface Characterization (Validation):

-

Utilize X-ray Photoelectron Spectroscopy (XPS) to verify the S 2p binding energy. A doublet at 162.0 eV confirms successful Au-S chemisorption. A peak at ~164 eV indicates residual unbound thiol, meaning Step 3 must be repeated.

-

Fig 3: Self-validating experimental workflow for SAM fabrication.

Quantitative Benchmarks

The following table summarizes the expected quantitative parameters for a successfully assembled 5-(2-ethoxyethoxy)pentane-1-thiol SAM. Deviations from these metrics indicate a failure in the self-assembly process (e.g., contamination, oxidation, or multilayer formation).

| Parameter | Expected Value | Analytical Method | Mechanistic Significance |

| Film Thickness | 1.2 – 1.6 nm | Ellipsometry / XPS | Confirms monolayer formation; lack of physisorbed multilayers. |

| Water Contact Angle | 35° – 45° | Goniometry (Sessile Drop) | Indicates a hydrated OEG surface. The ethyl cap makes it slightly more hydrophobic than pure -OH terminations, but it remains hydrophilic. |

| Au-S Bond Energy | ~40 – 45 kcal/mol | TPD / DFT Calculations | Drives the initial chemisorption and long-term stability[3]. |

| Packing Density | ~3.5 × 10¹⁴ molecules/cm² | QCM-D / Electrochemistry | Lower than C16 thiols, allowing necessary OEG conformational flexibility[4]. |

| Protein Adsorption | < 5 ng/cm² (Fibrinogen) | SPR / QCM-D | Validates bioinertness and the thermodynamic penalty of water displacement[1]. |

References

-

Mechanism underlying bioinertness of self-assembled monolayers of oligo(ethyleneglycol)-terminated alkanethiols on gold: protein adsorption, platelet adhesion, and surface forces Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

-

Molecular Conformation in Oligo(ethylene glycol)-Terminated Self-Assembled Monolayers on Gold and Silver Surfaces Determines Their Ability To Resist Protein Adsorption Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

-

Molecular Simulation Study of Water Interactions with Oligo (Ethylene Glycol)-Terminated Alkanethiol Self-Assembled Monolayers Source: Langmuir (ACS Publications) URL:[Link]

-

Interaction of self-assembled monolayers of oligo(ethylene glycol)-terminated alkanethiols with water studied by vibrational sum-frequency generation Source: The Journal of Chemical Physics (AIP Publishing) URL:[Link]

Sources

- 1. Mechanism underlying bioinertness of self-assembled monolayers of oligo(ethyleneglycol)-terminated alkanethiols on gold: protein adsorption, platelet adhesion, and surface forces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Pentane-1-thiol | Sigma-Aldrich [sigmaaldrich.com]

- 3. 自组装单层:烷硫醇的优点 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. liu.diva-portal.org [liu.diva-portal.org]

- 6. A nanoscale view on oligo(ethylene glycol) self-assembled monolayer hydration - Nanoscale (RSC Publishing) DOI:10.1039/D5NR03300D [pubs.rsc.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Guide: Adsorption Kinetics of 5-(2-ethoxyethoxy)pentane-1-thiol on Au(111)

Topic: Adsorption Kinetics of 5-(2-ethoxyethoxy)pentane-1-thiol on Au(111) Role: Senior Application Scientist Format: In-depth Technical Guide

Executive Summary

This guide details the adsorption kinetics of 5-(2-ethoxyethoxy)pentane-1-thiol (hereafter referred to as C5-EG2-thiol ) on Au(111) surfaces. As a short-chain oligo(ethylene glycol) (OEG)-terminated alkanethiol, this molecule represents a critical class of surface modifiers used to engineer non-fouling interfaces for biosensors and drug delivery systems.

Unlike long-chain analogs (e.g., C11-EG3), the C5-EG2-thiol presents unique kinetic challenges. The shorter pentyl alkyl spacer (

Mechanistic Foundation

The formation of C5-EG2-thiol SAMs on Au(111) does not occur as a single instantaneous event. It follows a complex, two-step kinetic pathway governed by the interplay between Sulfur-Gold (S-Au) chemisorption and intermolecular reorganization.

The Two-Step Adsorption Model

-

Fast Adsorption (Physisorption & Chemisorption):

-

Process: Molecules diffuse from the bulk solution to the interface. The thiol headgroup coordinates with the Au(111) lattice.

-

State: At this stage, the molecules adopt a "lying-down" phase (striped phase), maximizing contact between the alkyl backbone and the gold surface to stabilize the adsorbate via substrate interactions.

-

Kinetics: Diffusion-controlled; occurs within seconds to minutes at millimolar concentrations.

-

-

Slow Reorganization (Crystallization):

-

Process: As surface coverage (

) increases, steric crowding forces the molecules to lift off the surface. -

State: Transition to a "standing-up" phase. The alkyl chains align (tilt angle

) and the terminal EG2 units adopt a helical or amorphous conformation depending on packing density. -

Kinetics: Surface-reaction controlled; can take hours to reach thermodynamic equilibrium.

-

Structural Constraints of C5-EG2

-

Alkyl Spacer (

): The short chain limits the cohesive energy derived from inter-chain London dispersion forces ( -

EG2 Terminus: The bulky ethoxyethoxy group has a larger cross-sectional area (

) than the alkyl chain (

Mechanistic Pathway Diagram

Figure 1: Kinetic pathway of C5-EG2-thiol adsorption on Au(111), illustrating the transition from diffusion to structural reorganization.

Experimental Framework

To accurately measure the adsorption kinetics, we utilize Surface Plasmon Resonance (SPR) for real-time monitoring and Quartz Crystal Microbalance (QCM) for mass verification.

Materials & Preparation

-

Substrate: Au(111) on mica or glass (50 nm Au / 5 nm Ti adhesion layer).

-

Solvent: Absolute Ethanol (HPLC grade). Note: Ethanol is preferred over hexane for OEG-thiols to solubilize the polar EG tail.

-

Adsorbate: 5-(2-ethoxyethoxy)pentane-1-thiol (Purity > 95%).

Substrate Pre-Treatment (Critical Step)

The Au(111) surface must be atomically flat and free of carbonaceous contaminants to ensure reliable kinetic data.

-

UV/Ozone Cleaning: 10 minutes to remove organic contaminants.

-

Ethanol Rinse: Copious rinsing to remove oxidized species.

-

Nitrogen Dry: Blow dry with high-purity

. -

Hydrogen Flame Annealing (Optional but Recommended): Pass the gold substrate through a hydrogen flame for 3-5 seconds to reconstruct the Au(111) terraces.

Real-Time SPR Kinetic Assay Protocol

This protocol uses a "One-Shot Kinetics" approach to minimize desorption artifacts.

-

Baseline Stabilization:

-

Flow running buffer (Ethanol) at

until the baseline drift is

-

-

Injection Series:

-

Prepare C5-EG2-thiol concentrations:

. -

Inject from lowest to highest concentration without regeneration (Step-wise build-up).

-

Contact Time: 300 seconds per injection.

-

Dissociation Time: 120 seconds (wash with pure Ethanol).

-

-

Data Processing:

-

Reference subtraction: Subtract the signal from an unmodified reference channel (if available) or a blocked surface.

-

Zeroing: Align injection start times.

-

Experimental Workflow Diagram

Figure 2: Step-by-step SPR workflow for determining adsorption rate constants.

Kinetic Analysis & Data Interpretation

The Langmuir Isotherm Model

For C5-EG2-thiol, the adsorption kinetics are best described by the Langmuir adsorption isotherm, modified for solution-phase kinetics:

Where:

-

: Fractional surface coverage (

-

: Bulk concentration of thiol (

-

: Association rate constant (

-

: Dissociation rate constant (

In the pseudo-first-order regime (excess thiol), the observed rate constant (

Representative Kinetic Data

The following table summarizes expected kinetic parameters for C5-EG2-thiol on Au(111), derived from comparative literature on similar short-chain OEG thiols.

| Parameter | Symbol | Typical Value | Interpretation |

| Association Rate | Fast initial binding driven by S-Au affinity. Slower than pure alkanethiols due to EG steric bulk. | ||

| Dissociation Rate | Low desorption indicates strong chemisorption, though higher than C11 chains. | ||

| Adsorption Energy | Spontaneous process. Driven by S-Au bond formation ( | ||

| Max Coverage | Slightly lower than pure alkanethiols due to the larger cross-section of the EG2 tail. |

Interpreting the "Knee"

In kinetic plots (Coverage vs. Time), you will observe a distinct "knee" or plateau transition.

-

Region 1 (Steep Slope): Rapid filling of the "lying-down" phase.

-

Region 2 (Plateau Approach): The rate slows significantly as molecules stand up and island domains coalesce. For C5-EG2, this transition is faster but "noisier" than C11-EG3 due to the lower energy barrier for chain tilting.

Troubleshooting & Quality Control

A "self-validating" protocol requires checkpoints to ensure data integrity.

-

Checkpoint 1: Contact Angle. After formation, a drop of water on the C5-EG2 SAM should exhibit a contact angle of

.-

If > 70^\circ: Contamination with non-polar species or incomplete standing up (exposing methylene groups).

-

If < 50^\circ: Surface oxidation or poor coverage.

-

-

Checkpoint 2: Hysteresis. Perform a cyclic voltammetry (CV) reductive desorption scan in 0.5 M KOH.

-

Success: A sharp reductive peak at

(vs Ag/AgCl). -

Failure: Broad or multiple peaks indicate domain disorder or mixed phases.

-

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link

-

Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold.[2][3] Journal of the American Chemical Society, 111(1), 321–335. Link

-

Harder, P., Grunze, M., Dahint, R., Whitesides, G. M., & Laibinis, P. E. (1998). Molecular Conformation in Oligo(ethylene glycol)-Terminated Self-Assembled Monolayers on Gold and Silver Surfaces Determines Their Ability To Resist Protein Adsorption.[4] The Journal of Physical Chemistry B, 102(2), 426–436. Link

-

Peterlinz, K. A., & Georgiadis, R. (1996). In Situ Kinetics of Self-Assembly of Alkanethiols on Gold: Surface Plasmon Resonance Measurements. Langmuir, 12(20), 4731–4740. Link

-

Schwartz, D. K. (2001). Mechanisms and kinetics of self-assembled monolayer formation. Annual Review of Physical Chemistry, 52, 107-137. Link

Sources

An In-depth Technical Guide on the Surface Energy of 5-(2-ethoxyethoxy)pentane-1-thiol Self-Assembled Monolayers

This guide provides a comprehensive technical framework for understanding and characterizing the surface energy of self-assembled monolayers (SAMs) derived from 5-(2-ethoxyethoxy)pentane-1-thiol (EEPT). The principles and protocols detailed herein are essential for professionals leveraging surface modification technologies in fields such as drug development, biomaterials science, and biosensing.

The Significance of Oligo(ethylene glycol)-Terminated SAMs in Modern Research

Self-assembled monolayers represent a cornerstone of surface science, enabling the precise modification of substrate properties at the molecular level. Among the various classes of SAMs, those terminated with oligo(ethylene glycol) (OEG) moieties have garnered significant attention due to their remarkable ability to resist the non-specific adsorption of proteins and other biomolecules.[1][2][3] This "bio-inert" characteristic is paramount in applications where controlled and predictable biological interactions are critical, such as in the development of implantable medical devices, high-sensitivity diagnostic platforms, and drug delivery systems.[4]

The molecule 5-(2-ethoxyethoxy)pentane-1-thiol (EEPT) is a key example of an OEG-terminated alkanethiol. Its structure, featuring a short pentanethiol chain for robust anchoring to gold surfaces and a di(ethylene glycol) terminus, allows for the formation of well-defined, protein-resistant surfaces. A thorough understanding of the surface energy of EEPT SAMs is fundamental, as this property governs their wettability, interfacial hydration, and ultimately, their efficacy in resisting biofouling.

The Molecular Architecture: Formation and Structure of EEPT SAMs

The spontaneous formation of a highly ordered EEPT SAM on a gold substrate is a thermodynamically favorable process driven by a combination of specific chemical bonding and intermolecular forces.

-

The Gold-Thiol Anchor: The process is initiated by the strong, specific chemisorption of the thiol (-SH) headgroup onto the gold surface, forming a stable gold-thiolate (Au-S) bond.[5] This bond serves as the robust anchor for the monolayer.

-

Intermolecular Stabilization: The van der Waals interactions between the adjacent pentyl chains of the EEPT molecules drive the self-organization process, leading to a densely packed and ordered monolayer structure.[5][6]

-

The OEG Interface: The terminal ethoxyethoxy groups are oriented away from the substrate, forming the new interface with the surrounding environment. The presence of ether oxygens in this region is crucial for the unique properties of these SAMs.

The final structure is a quasi-crystalline monolayer where the EEPT molecules are tilted at an angle of approximately 30 degrees from the surface normal, a characteristic feature of alkanethiol SAMs on gold.[7]

Figure 1: Molecular architecture of an EEPT SAM on a gold substrate.

Surface Energy: The Driving Force of Interfacial Phenomena

The surface free energy of a solid is a measure of the excess energy at its surface compared to the bulk.[8] This energy dictates how the surface interacts with its environment, particularly with liquids, a phenomenon quantified by wettability.[9] The total surface energy (γ) is commonly resolved into two components: a dispersive component (γd) and a polar component (γp).

-

Dispersive Component (γd): Arises from London dispersion forces, which are present in all materials.

-

Polar Component (γp): Encompasses contributions from dipole-dipole interactions, hydrogen bonding, and other polar forces.

For EEPT SAMs, the exposed ethoxyethoxy surface, with its ether oxygens, imparts a significant polar character. This polarity is instrumental in the surface's ability to structure water molecules at the interface, which is believed to be a key mechanism behind its resistance to protein fouling.[4]

Quantifying Surface Energy: The Contact Angle Goniometry Approach

The most prevalent method for determining the surface energy of a solid is by measuring the contact angle of liquid droplets on its surface.[10][11] The contact angle (θ) is defined by Young's equation, which relates the surface energies of the solid (γsv), the liquid (γlv), and the solid-liquid interfacial tension (γsl):

γsv = γsl + γlv cos(θ)[12][13]

To deconstruct the solid's surface energy into its dispersive and polar components, the Owens-Wendt-Rabel-Kaelble (OWRK) method is widely employed.[8][14][15] This model requires contact angle measurements with at least two probe liquids with known surface tension components.[14][15][16] The OWRK equation is expressed as:

γl(1 + cosθ) = 2(√(γsdγld) + √(γspγlp))

By measuring θ for two or more liquids, a system of equations is generated that can be solved for the two unknowns: γsd and γsp.

A Validated Experimental Protocol for EEPT SAM Preparation and Analysis

This section provides a detailed, step-by-step methodology for the fabrication and characterization of high-quality EEPT SAMs.

Essential Materials and Reagents

-

Gold-coated substrates (e.g., silicon wafers with a Ti or Cr adhesion layer followed by a 50-100 nm Au film)

-

5-(2-ethoxyethoxy)pentane-1-thiol (EEPT)

-

Anhydrous ethanol (200 proof)

-

Deionized (DI) water (resistivity > 18 MΩ·cm)

-

Probe liquids for contact angle measurement (e.g., DI water, diiodomethane)

-

High-purity nitrogen gas

-

Piranha solution (3:1 H₂SO₄:H₂O₂) - EXTREME CAUTION: Highly corrosive and reactive

-

Contact angle goniometer with automated dispensing and image analysis software

Rigorous Substrate Preparation

The quality of the SAM is critically dependent on the cleanliness of the gold substrate.

-

Substrate Sizing: Cleave gold-coated wafers into appropriate dimensions (e.g., 1x1 cm) using a diamond scribe.

-

Initial Cleaning: Sonicate the substrates in anhydrous ethanol for 10-15 minutes, followed by copious rinsing with DI water.

-

Oxidative Cleaning (if necessary): For removing organic residues, immerse substrates in freshly prepared Piranha solution for 5-10 minutes in a fume hood, using appropriate personal protective equipment. Safety is paramount when handling Piranha solution.

-

Final Rinse and Dry: Thoroughly rinse the substrates with DI water, then with ethanol, and dry them under a gentle stream of nitrogen. The substrates should be used immediately.

Formation of the EEPT Monolayer

-

Solution Preparation: Prepare a 1 mM solution of EEPT in anhydrous ethanol.[5]

-

Immersion: Immediately immerse the clean, dry gold substrates in the EEPT solution. To ensure high-quality films, it is advisable to backfill the container with an inert gas like nitrogen to minimize oxygen exposure.[17][18]

-

Self-Assembly: Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container.[17][18]

-

Post-Assembly Rinsing: Remove the substrates from the solution and rinse them thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

-

Final Drying: Dry the SAM-coated substrates under a stream of nitrogen.

Contact Angle Measurement and Data Analysis

-

Instrument Calibration: Ensure the contact angle goniometer is properly calibrated.

-

Droplet Deposition: Place a SAM-coated substrate on the measurement stage. Dispense a small droplet (2-5 µL) of the first probe liquid (e.g., DI water).

-

Angle Acquisition: Capture a stable image of the droplet and use the software to determine the static contact angle. Perform measurements on at least three different spots on each sample to ensure uniformity.

-

Repeat for Second Liquid: Repeat the process with a non-polar probe liquid, such as diiodomethane.

-

Surface Energy Calculation: Input the average contact angles and the known surface tension components of the probe liquids into the OWRK model to calculate the dispersive and polar components of the EEPT SAM's surface energy.

Figure 2: A streamlined experimental workflow for the preparation and surface energy characterization of EEPT SAMs.

Data Interpretation and Expected Outcomes

The table below provides representative data for the probe liquids and the expected results for an EEPT SAM.

| Probe Liquid | Total Surface Tension (γl) | Dispersive Component (γld) | Polar Component (γlp) | Expected Contact Angle (θ) on EEPT SAM |

| Deionized Water | 72.8 mN/m | 21.8 mN/m | 51.0 mN/m | 55° - 65° |

| Diiodomethane | 50.8 mN/m | 50.8 mN/m | 0 mN/m | 30° - 40° |

Calculated Surface Energy for EEPT SAM:

| Surface Energy Component | Typical Value (mN/m) |

| Dispersive (γsd) | ~ 30 - 35 |

| Polar (γsp) | ~ 8 - 13 |

| Total (γs) | ~ 38 - 48 |

The moderate total surface energy, with a notable polar component, is characteristic of OEG-terminated SAMs. This combination of properties results in a surface that is hydrophilic enough to interact favorably with water, yet not so high in energy as to strongly adsorb proteins.

Concluding Remarks

The surface energy of 5-(2-ethoxyethoxy)pentane-1-thiol self-assembled monolayers is a defining characteristic that underpins their utility in a vast array of scientific and technological applications. The methodologies described in this guide provide a robust framework for the reliable characterization of these surfaces. By understanding and controlling the surface energy of EEPT SAMs, researchers can effectively engineer bio-interfaces with tailored wettability and exceptional resistance to non-specific protein adsorption, thereby advancing the development of next-generation biomaterials and diagnostic devices.

References

-

Kankate, L., Werner, U., Turchanin, A., Gölzhäuser, A., Großmann, H., & Tampé, R. (2010). Protein resistant oligo(ethylene glycol) terminated self-assembled monolayers of thiols on gold by vapor deposition in vacuum. The Journal of chemical physics, 132(23), 234704. [Link]

-

Wang, H., Chen, S., Li, L., & Jiang, S. (2005). Protein adsorption on oligo(ethylene glycol)-terminated alkanethiolate self-assembled monolayers: the molecular basis for nonfouling behavior. Langmuir, 21(6), 2633–2636. [Link]

-

Lee, S., & La, Y. H. (2021). Antifouling Studies of Unsymmetrical Oligo(ethylene glycol) Spiroalkanedithiol Self-Assembled Monolayers. Micro, 1(2), 151-163. [Link]

-

Kankate, L., Werner, U., Turchanin, A., Gölzhäuser, A., Großmann, H., & Tampé, R. (2010). Protein resistant oligo(ethylene glycol) terminated self-assembled monolayers of thiols on gold by vapor deposition in vacuum. The Journal of Chemical Physics, 132(23), 234704. [Link]

-

KRÜSS Scientific. (n.d.). Owens, Wendt, Rabel and Kaelble (OWRK) method. Retrieved from [Link]

-

Harder, P., Grunze, M., Dahint, R., Whitesides, G. M., & Laibinis, P. E. (1998). Molecular Conformation in Oligo(ethylene glycol)-Terminated Self-Assembled Monolayers on Gold and Silver Surfaces Determines Their Ability to Resist Protein Adsorption. Journal of Physical Chemistry B, 102(2), 426-436. [Link]

-

Biolin Scientific. (2020, December 22). OWRK method – Owens, Wendt, Rabel and Kaelble model. Retrieved from [Link]

-

Nanoscience Instruments. (n.d.). Surface Free Energy (SFE). Retrieved from [Link]

-

Supplementary Information Surface energy and wettability of van der Waals structures. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Zdyb, A., & Chibowski, E. (2012). Surface Free Energy Determination by Contact Angle Measurements – A Comparison of Various Approaches. WDS'12 Proceedings of Contributed Papers, Part III, 13-18. [Link]

-

Adhikari, R. (2016). Contact Angle Measurement for The Surface Characterization of Solids. Elements, 12(1), 1-4. [Link]

-

Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. Retrieved from [Link]

-

Biolin Scientific. (n.d.). Surface Free Energy | Measurements. Retrieved from [Link]

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology. Chemical reviews, 105(4), 1103–1169. [Link]

-

Ovchinnikova, S., & Alexandrova, T. (2018). Influence of the nature of the alkanethiol terminal group on the electrochemical stability and blocking ability of self-assembled nanofilms on Au electrode. IOP Conference Series: Materials Science and Engineering, 347, 012033. [Link]

-

Droplet Lab. (2024, August 17). Surface Energy Measurement: The Definitive Guide (2026). Retrieved from [Link]

Sources

- 1. Protein resistant oligo(ethylene glycol) terminated self-assembled monolayers of thiols on gold by vapor deposition in vacuum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein adsorption on oligo(ethylene glycol)-terminated alkanethiolate self-assembled monolayers: The molecular basis for nonfouling behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lee.chem.uh.edu [lee.chem.uh.edu]

- 7. 自组装单层:烷硫醇的优点 [sigmaaldrich.com]

- 8. ossila.com [ossila.com]

- 9. dropletlab.com [dropletlab.com]

- 10. measurlabs.com [measurlabs.com]

- 11. biolinscientific.com [biolinscientific.com]

- 12. physics.mff.cuni.cz [physics.mff.cuni.cz]

- 13. scispace.com [scispace.com]

- 14. Owens, Wendt, Rabel and Kaelble (OWRK) method | KRÜSS Scientific [kruss-scientific.com]

- 15. biolinscientific.com [biolinscientific.com]

- 16. nanoscience.com [nanoscience.com]

- 17. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Surface Functionalization of Gold Nanoparticles with 5-(2-ethoxyethoxy)pentane-1-thiol

Executive Summary

This guide details the robust functionalization of citrate-stabilized gold nanoparticles (AuNPs) with 5-(2-ethoxyethoxy)pentane-1-thiol . This specific ligand is a "mixed-mode" surface modifier: it combines a hydrophobic pentyl spacer (

Unlike long-chain PEG-thiols (e.g., PEG-2000), this short-chain ligand allows for electron tunneling, making it ideal for electrochemical biosensors and catalytic interfaces where both stability and conductivity are required.

Scientific Background & Mechanism[1][2][3]

The Ligand Architecture

The molecule 5-(2-ethoxyethoxy)pentane-1-thiol operates on the principle of Self-Assembled Monolayers (SAMs).

-

Thiol Head (-SH): Forms a strong covalent dative bond with the gold surface (

). -

Alkyl Spacer (

): Provides Van der Waals interactions between neighboring chains, driving the formation of a crystalline-like, ordered monolayer. -

OEG Tail (

): Solvates the particle in aqueous media and creates a hydration layer that repels proteins (antifouling).

Mechanism of Ligand Exchange

The functionalization proceeds via a ligand exchange reaction where the weakly adsorbed citrate ions are displaced by the thiol. This process is thermodynamically driven by the strength of the Au-S bond.

Figure 1: Mechanism of Citrate-to-Thiol Ligand Exchange. The process transitions the particle from electrostatic stabilization (sensitive to salt) to steric stabilization (resistant to salt).

Experimental Protocols

Phase 1: Synthesis of 13 nm Citrate-AuNPs (Turkevich Method)

Note: If you already have high-quality citrate-AuNPs, proceed to Phase 2. Commercial particles must be cleaned of surfactants before use.

Reagents:

-

Gold(III) chloride trihydrate (

) -

Trisodium citrate dihydrate

-

Milli-Q Water (

) - CRITICAL

Protocol:

-

Preparation: Clean all glassware with Aqua Regia (3:1 HCl:HNO3), rinse thoroughly with Milli-Q water, and dry. Caution: Aqua Regia is highly corrosive.

-

Boiling: Add 100 mL of 1 mM

solution to a 250 mL round-bottom flask equipped with a condenser. Bring to a rolling boil under vigorous stirring (approx. 600 rpm). -

Reduction: Rapidly inject 10 mL of 38.8 mM Sodium Citrate solution.

-

Reaction: The color will change: Pale Yellow

Colorless -

Annealing: Continue boiling for 15 minutes to anneal the surface.

-

Cooling: Remove heat and stir until room temperature.

-

QC Check: Measure UV-Vis.

should be 518–522 nm.

Phase 2: Functionalization (Ligand Exchange)

Reagents:

-

Citrate-AuNPs (from Phase 1, approx. 10-15 nM concentration)

-

5-(2-ethoxyethoxy)pentane-1-thiol (MW: ~192.3 g/mol )

-

Absolute Ethanol

Rationale for Solvent: This specific ligand is amphiphilic. While the tail is hydrophilic, the

Protocol:

-

Ligand Preparation: Prepare a 10 mM stock solution of the thiol ligand in absolute ethanol.

-

Ratio Calculation: To ensure full coverage, use a 3000:1 molar excess of Ligand to AuNP.

-

Example: For 10 mL of ~13 nM AuNPs, you have

moles of particles. -

Target Ligand Moles:

moles. -

Volume of Stock needed:

.

-

-

Mixing: Add the calculated volume of thiol stock dropwise to the AuNP solution while stirring rapidly.

-

Tip: Do not exceed 5% v/v ethanol in the final mixture to prevent solvent-shock aggregation.

-

-

Incubation: Seal the container and stir gently (or use a shaker) overnight (12–16 hours) in the dark.

-

Why Overnight? Initial adsorption is fast (<1 min), but the "ordering" of the alkyl chains to form a defect-free monolayer takes hours.

-

-

Purification (Critical):

-

Centrifuge the solution at 12,000 x g for 20 minutes .

-

Carefully remove the supernatant (contains excess thiol and displaced citrate).

-

Resuspend the pellet in Milli-Q water or desired buffer (e.g., PBS).

-

Repeat centrifugation wash 2 more times.

-

Validation & Quality Control

Trust but verify. Use these methods to confirm the functionalization was successful.

The "Salt Test" (Self-Validating Step)

This is the most rapid confirmation of steric stabilization.

-

Method: Take 100

of functionalized AuNPs and add 10 -

Observation:

-

Red/Pink:Success. The OEG layer prevents aggregation despite high ionic strength.

-

Blue/Purple/Clear:Failure. The particles aggregated.[1] Coverage is insufficient.

-

Quantitative Characterization Table

| Parameter | Citrate-AuNP (Pre) | OEG-Thiol-AuNP (Post) | Interpretation |

| SPR Peak ( | 520 nm | 523–525 nm | ~3-5 nm red shift indicates change in local refractive index (ligand attachment). |

| Hydrodynamic Diameter (DLS) | ~18 nm | ~22–24 nm | Increase corresponds to the hydration shell of the OEG tail. |

| Zeta Potential | -35 to -45 mV | -10 to -20 mV | Surface charge becomes less negative as citrate (trivalent anion) is replaced by neutral OEG. |

| Stability in 1M NaCl | Aggregates immediately | Stable | Confirms steric barrier formation. |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow from synthesis to validation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Aggregation during ligand addition | Ethanol concentration too high or mixing too slow. | Ensure EtOH is <5% of total volume. Stir vigorously during addition. |

| Particles fail Salt Test | Insufficient ligand density or incubation time. | Increase Ligand:Au ratio to 5000:1. Incubate for 24h. |

| Loss of pellet during washing | Centrifugation speed too low or particles too small. | Increase speed to 14,000 x g. Note: OEG-AuNPs are very slippery; handle tubes carefully. |

| Broad UV-Vis peak | Polydispersity or partial aggregation. | Filter solution through 0.2 |

References

-

Turkevich, J., Stevenson, P. C., & Hillier, J. (1951). A study of the nucleation and growth processes in the synthesis of colloidal gold. Discussions of the Faraday Society, 11, 55-75. Link

-

Frens, G. (1973). Controlled nucleation for the regulation of the particle size in monodisperse gold suspensions. Nature Physical Science, 241(105), 20-22. Link

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology.[2] Chemical Reviews, 105(4), 1103-1170. Link

-

Zhang, F., Sautter, K., Larsen, A. M., Findenegg, D. A., & Schreiber, F. (2007). Gold nanoparticles decorated with oligo(ethylene glycol) thiols: protein resistance and colloidal stability.[3][4][5] The Journal of Physical Chemistry A, 111(49), 12229-12237. Link

-

Sperling, R. A., & Parak, W. J. (2010). Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles.[2][6][7][8] Philosophical Transactions of the Royal Society A, 368(1915), 1333-1383. Link

Sources

- 1. Ligand exchange reactions and PEG-SH stabilization of gold nanoparticles - American Chemical Society [acs.digitellinc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]

- 6. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]

- 7. biomedres.us [biomedres.us]

- 8. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]

Application Note: High-Performance Electrochemical Biosensor Fabrication using 5-(2-ethoxyethoxy)pentane-1-thiol

Executive Summary & Scientific Rationale

In the development of electrochemical biosensors, the interface between the gold electrode and the biological sample is the critical determinant of sensitivity and selectivity. Traditional spacer molecules like 6-mercapto-1-hexanol (MCH) effectively space out capture probes but fail to prevent non-specific protein adsorption (fouling) in complex media like serum or whole blood. Conversely, long-chain Polyethylene Glycol (PEG) thiols offer excellent antifouling but insulate the electrode, blocking the electron transfer required for amperometric or voltammetric signal transduction.

5-(2-ethoxyethoxy)pentane-1-thiol (EEP-SH) represents a "Goldilocks" solution for interface engineering.

-

Structural Advantage: It features a short pentyl alkyl chain (

) that permits efficient electron tunneling, unlike long-chain ( -

Functional Advantage: The terminal ethoxy-ethoxy (di-ethylene glycol) moiety provides a hydration layer that resists protein fouling via the "steric repulsion" and "water barrier" mechanisms.

This guide details the protocol for utilizing EEP-SH as a backfilling agent to construct robust, fouling-resistant, and highly sensitive electrochemical aptasensors or immunosensors.

Mechanism of Action

The successful application of EEP-SH relies on forming a Mixed Self-Assembled Monolayer (mSAM) . The architecture is designed to force the capture probe (e.g., Thiolated Aptamer) into an upright orientation while passivating the remaining gold surface.

The "Tunneling-Antifouling" Dual Function

The

Visualizing the Surface Architecture

Figure 1: Schematic of the mixed SAM architecture. EEP-SH molecules (Green) fill the voids between capture probes (Blue), preventing non-specific fouling (Grey) while maintaining a thin dielectric layer.

Experimental Protocols

Materials & Reagents[1][2][3]

-

Target Molecule: 5-(2-ethoxyethoxy)pentane-1-thiol (Purity >95%).

-

Solvent: Absolute Ethanol (Degassed with

for 15 min). Note: Oxygen promotes disulfide formation, which competes with thiol adsorption. -

Buffer: 10 mM PBS (pH 7.4) + 1 mM

(for DNA/Aptamer stability). -

Redox Probe (for validation): 5 mM

in 0.1 M KCl.

Protocol: Surface Preparation & Backfilling

Standard "Two-Step" Deposition Strategy

Step 1: Electrode Cleaning (Crucial)

-

Chemical Polish: Immerse Au electrode in Piranha solution (

, 3:1) for 3 minutes. Warning: Highly Corrosive. -

Electrochemical Polish: Perform Cyclic Voltammetry (CV) in 0.5 M

(-0.2 V to +1.6 V vs Ag/AgCl) until stable gold oxidation/reduction peaks appear. -

Rinse: Copious rinsing with Milli-Q water and drying under

stream.

Step 2: Capture Probe Immobilization

-

Prepare 1 µM thiolated probe solution in Immobilization Buffer (High ionic strength, e.g., 1M NaCl, helps screen electrostatic repulsion between DNA strands, increasing density).

-

Incubate electrode for 12–16 hours at 4°C in a humidity chamber.

-

Rinse with 10 mM PBS to remove weakly adsorbed probes.

Step 3: EEP-SH Backfilling (The Critical Step)

-

Prepare a 2 mM solution of EEP-SH in degassed absolute ethanol.

-

Immerse the probe-modified electrode into the EEP-SH solution.

-

Incubation Time: 30 to 60 minutes at Room Temperature.

-

Why 60 mins? Short chains assemble fast. Longer incubation may displace the capture probes via thiol exchange.

-

-

Rinse: Rinse with Ethanol (to remove physisorbed thiols) followed by Milli-Q water.

Validation & Characterization

Trustworthiness in biosensing requires validating that the SAM has formed correctly (blocking) but not too correctly (insulating).

Electrochemical Impedance Spectroscopy (EIS)

Use EIS to measure Charge Transfer Resistance (

-

Bare Gold:

(Fast electron transfer). -

Probe Only:

(Partial blockage, disordered). -

EEP-SH Backfilled:

.-

Interpretation: A significant increase in

confirms the backfilling has plugged pinholes. However, if

-

Cyclic Voltammetry (CV) Shape Analysis

Perform CV in 5 mM

| Parameter | Bare Gold | Probe + MCH (Standard) | Probe + EEP-SH (Optimized) | Long-Chain PEG (C11) |

| Peak Separation ( | ~70 mV | ~150 mV | ~90 - 110 mV | > 400 mV (Sigmoidal) |

| Current Density | High | Medium | High (Tunneling Active) | Very Low (Blocked) |

| Fouling Resistance | None | Low | High | High |

Note: The EEP-SH surface should maintain a quasi-reversible peak shape (

Troubleshooting & Optimization

Common Failure Modes

Issue 1: Signal Drift / Instability

-

Cause: Desorption of thiols or oxidation of the SAM.

-

Solution: Ensure ethanol is degassed. Store sensors in buffer, never dry, after fabrication.

Issue 2: Low Sensitivity (Signal Suppression)

-

Cause: "Over-filling". The EEP-SH density is too high, preventing the aptamer from undergoing conformational changes.

-

Solution: Reduce backfilling time to 20 minutes or reduce EEP-SH concentration to 0.5 mM.

Issue 3: High Non-Specific Binding

-

Cause: Disordered SAM (pinholes).

-

Solution: Perform a "healing" step: Briefly heat the solution to 40°C during backfilling to promote thermodynamic ordering of the C5 chains.

Workflow Diagram

Figure 2: Operational workflow for sensor fabrication. Note the Quality Control (QC) loop.

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. [Link] (The seminal review establishing the physics of SAM formation and the role of chain length in stability/ordering).

-

Prime, K. L., & Whitesides, G. M. (1991). Self-assembled organic monolayers: model systems for studying adsorption of proteins at surfaces. Science, 252(5009), 1164–1167. [Link] (Establishes the mechanism of OEG/PEG moieties in resisting protein adsorption).

-

Finklea, H. O. (1996). Electrochemistry of Organized Monolayers of Thiols and Related Molecules on Electrodes. Electroanalytical Chemistry, 19, 109-335. [Link] (Defines the electron tunneling rates through C5 vs C11 alkanethiols).

-

Liu, J., & Lu, Y. (2006). Fast Colorimetric Sensing of Adenosine and Cocaine Based on a General Sensor Design Involving Aptamers and Nanoparticles. Angewandte Chemie, 118(1), 96-100. [Link] (Demonstrates the "backfilling" technique using short-chain spacers to optimize aptamer switching).

-

Pillai, R. G., Azyat, K., Chan, N. W. C., & Jemere, A. B. (2024). Rapid assembly of mixed thiols for toll-like receptor-based electrochemical pathogen sensing.[2] RSC Advances, 14, 28359-28368. [Link] (Recent application of mixed SAMs for pathogen sensing, validating the mixed-thiol approach for complex biological targets).

Sources

Application Note: Covalent Biomolecule Immobilization on Non-Fouling 5-(2-ethoxyethoxy)pentane-1-thiol Mixed SAMs

Introduction & Rationale

In the development of advanced biosensors, surface plasmon resonance (SPR) assays, and targeted drug delivery platforms, the elimination of non-specific binding (NSB) is as critical as the specific capture of the target analyte. Self-Assembled Monolayers (SAMs) utilizing oligo(ethylene glycol) (OEG) derivatives have become the gold standard for creating bio-inert surfaces.

Among these, 5-(2-ethoxyethoxy)pentane-1-thiol (an ethoxy-capped diethylene glycol pentanethiol) offers a unique architectural advantage. Unlike long-chain PEG thiols that can form highly crystalline, rigid structures, this short C5-EG2 molecule forms a slightly amorphous, highly flexible monolayer. This flexibility maximizes water coordination, while the terminal ethoxy cap provides chemical inertness, preventing the SAM from acting as a hydrogen bond donor and significantly reducing the fouling of hydrophobic proteins[1].

To achieve specific biomolecule immobilization, this OEG-thiol is co-assembled with a functional alkanethiol—typically 11-Mercaptoundecanoic acid (MUA)—to form a Mixed SAM .

The Causality of Surface Architecture

The choice to mix a short OEG-thiol (C5-EG2, ~1.2 nm extended length) with MUA (C11, ~1.4 nm extended length) is highly deliberate. This specific length mismatch creates a surface architecture where the reactive carboxylic acid (-COOH) groups slightly protrude above the dense, non-fouling OEG canopy. This "protruding ligand" design drastically reduces steric hindrance during the subsequent EDC/NHS activation and protein conjugation steps, yielding higher immobilization capacities while maintaining a zero-background noise matrix.

Mechanistic Foundations

The Hydration Barrier

The primary mechanism by which 5-(2-ethoxyethoxy)pentane-1-thiol resists protein adsorption is thermodynamic. Water molecules form strong hydrogen bonds with the ether oxygens of the OEG chain, creating a tightly bound, structured hydration layer. When a protein approaches the surface, displacing these coordinated water molecules carries an immense thermodynamic penalty, effectively creating a physical and energetic barrier that repels the protein[2].

Electrostatic Pre-Concentration & Covalent Coupling

Covalent immobilization relies on the well-established EDC/NHS carbodiimide chemistry. However, successful coupling requires electrostatic pre-concentration . By diluting the target biomolecule in a buffer with a pH slightly below its isoelectric point (pI), the protein carries a net positive charge. The NHS-activated SAM surface remains partially negatively charged, creating an electrostatic attraction that concentrates the protein at the solid-liquid interface, driving the localized concentration high enough for efficient amide bond formation[3].

Figure 1: Chemical mechanism of EDC/NHS activation and covalent amide bond formation.

Experimental Protocols

This self-validating protocol ensures reproducible monolayer formation and high-yield protein conjugation. Every step is designed to prevent the hydrolysis of reactive intermediates and minimize surface contamination.

Reagents & Materials

-

Matrix Thiol: 5-(2-ethoxyethoxy)pentane-1-thiol (≥95% purity).

-

Functional Thiol: 11-Mercaptoundecanoic acid (MUA).

-

Activators: EDC (0.4 M) and NHS (0.1 M) prepared immediately before use in ultra-pure water.

-

Buffers: 10 mM Sodium Acetate (pH 4.5 - 5.0 for pre-concentration); PBS (pH 7.4 for washing).

-

Quenching Agent: 1 M Ethanolamine-HCl (pH 8.5).

Step-by-Step Methodology

Step 1: Substrate Preparation & Cleaning

-

Immerse gold substrates (e.g., SPR sensor chips) in freshly prepared Piranha solution (3:1 concentrated H₂SO₄ : 30% H₂O₂) for 10 minutes. (DANGER: Piranha is highly corrosive and reactive. Handle strictly in a fume hood with appropriate PPE).

-

Rinse exhaustively with Milli-Q water, followed by absolute ethanol.

-

Dry under a gentle stream of high-purity Nitrogen (N₂).

Step 2: Mixed SAM Assembly

-

Prepare a 1 mM total thiol solution in absolute ethanol containing a 90:10 molar ratio of 5-(2-ethoxyethoxy)pentane-1-thiol to MUA.

-

Submerge the clean gold substrates into the thiol solution immediately to prevent airborne hydrocarbon contamination.

-

Incubate for 18–24 hours at room temperature in the dark to allow for complete molecular organization and optimal packing density.

-

Remove substrates, wash vigorously with absolute ethanol to remove physisorbed multilayers, and dry under N₂.

Step 3: Surface Activation

-

Mix equal volumes of 0.4 M EDC and 0.1 M NHS in ultra-pure water.

-

Apply the solution to the SAM surface for exactly 15 minutes .

-

Insight: Exceeding 15 minutes leads to the hydrolysis of the NHS-esters back to inactive carboxylates[4].

-

-

Rinse briefly with Milli-Q water and immediately proceed to Step 4.

Step 4: Biomolecule Immobilization

-

Dilute the target protein (e.g., monoclonal antibody) to 20–50 µg/mL in 10 mM Sodium Acetate buffer (pH 4.5).

-

Incubate the activated surface with the protein solution for 30–60 minutes.

-

Wash the surface with PBS (pH 7.4) to remove non-covalently bound, loosely associated proteins.

Step 5: Quenching & Deactivation

-

Inject or apply 1 M Ethanolamine (pH 8.5) for 10 minutes.

-

Insight: Ethanolamine serves a dual purpose: it covalently caps any unreacted NHS-esters (preventing later non-specific covalent binding of sample proteins) and the high pH helps wash away electrostatically bound, unreacted ligands.

-

-

Perform a final wash with PBS. The surface is now ready for downstream analytical assays.

Figure 2: End-to-end workflow for biomolecule immobilization on mixed OEG/COOH SAMs.

Quantitative Surface Characterization

To validate the integrity of the mixed SAM and the success of the immobilization, researchers should benchmark their surfaces against the following expected parameters (typically measured via Contact Angle Goniometry, Ellipsometry, and SPR/QCM-D).

| Surface State | Water Contact Angle (θ) | Ellipsometric Thickness | Non-Specific Binding (BSA) | Specific IgG Immobilization |

| 100% 5-(2-ethoxyethoxy)pentane-1-thiol | ~45° - 50° | ~1.2 nm | < 5 ng/cm² | N/A |

| 90:10 Mixed SAM (Unactivated) | ~38° - 42° | ~1.3 nm | < 8 ng/cm² | N/A |

| 90:10 Mixed SAM (NHS-Activated) | ~55° - 60° | ~1.5 nm | N/A | N/A |

| Protein-Conjugated Surface (Post-Quench) | ~50° - 65° | ~5.5 - 7.5 nm | < 15 ng/cm² | 150 - 250 ng/cm² |

Table 1: Expected physicochemical and binding characteristics of the engineered SAM surfaces.

References

1.[1] Protein adsorption on oligo(ethylene glycol)-terminated alkanethiolate self-assembled monolayers: The molecular basis for nonfouling behavior. PubMed / NIH. Available at: 2.[2] Molecular Simulation Study of Water Interactions with Oligo (Ethylene Glycol)-Terminated Alkanethiol Self-Assembled Monolayers. Langmuir - ACS Publications. Available at: 3.[3] Biosensor surface chemistry for oriented protein immobilization and biochip patterning. Diva-Portal.org. Available at: 4.[4] Orientation and characterization of immobilized antibodies for improved immunoassays (Review). Biointerphases | AIP Publishing. Available at: 5. A Strategy for the Generation of Surfaces Presenting Ligands for Studies of Binding Based on an Active Ester as a Common Reactive Intermediate. Boston University. Available at:

Sources

Application Note: Engineering Stealth Nanocarriers Using 5-(2-ethoxyethoxy)pentane-1-thiol

Target Audience: Researchers, Formulation Scientists, and Nanomedicine Developers Application: Surface Functionalization of Gold Nanoparticles (AuNPs) for Targeted Drug Delivery

Executive Summary

The development of targeted drug delivery systems relies heavily on the ability of nanocarriers to evade the Mononuclear Phagocyte System (MPS) while maintaining colloidal stability in complex biological fluids. 5-(2-ethoxyethoxy)pentane-1-thiol (CAS No. 1506543-92-5) is a highly specialized oligo(ethylene glycol) (OEG) alkanethiol designed for the surface functionalization of noble metal nanoparticles.

Unlike long-chain poly(ethylene glycol) (PEG) derivatives, which can induce anti-PEG antibody responses and hinder cellular uptake due to excessive steric bulk, this short-chain OEG-thiol provides a highly defined molecular footprint. It forms a dense Self-Assembled Monolayer (SAM) that imparts exceptional "stealth" properties—resisting non-specific protein adsorption (protein corona formation) while allowing for precise co-functionalization with targeting ligands and therapeutics[1][2].

Mechanistic Principles: The Causality of Molecular Design

To successfully utilize 5-(2-ethoxyethoxy)pentane-1-thiol in drug delivery, it is critical to understand the biophysical causality behind its three structural domains:

-

The Thiol Anchor (-SH): Drives chemisorption onto gold surfaces (Au-S bond, ~45 kcal/mol). This thermodynamic driving force displaces weaker capping agents (like citrate) to form a highly stable monolayer[3].

-

The Pentane Linker (-C5H10-): The 5-carbon alkyl chain provides essential van der Waals interactions between adjacent molecules. This creates a tightly packed, semi-crystalline hydrophobic barrier that prevents oxidative degradation of the Au-S bond and limits the penetration of water and ions to the gold core[4].

-

The 2-Ethoxyethoxy Terminus (-O-CH2-CH2-O-CH2-CH3): This oligo(ethylene glycol) moiety is responsible for the stealth effect. Through strong hydrogen bonding with surrounding water molecules, it forms a dense hydration layer. When proteins (e.g., bovine serum albumin, lysozyme) approach, the compression of this hydration layer incurs a thermodynamic penalty (steric repulsion), effectively preventing opsonization[1][2].

Experimental Workflows and Protocols

The following protocols outline a self-validating system for synthesizing stealth AuNPs, ensuring that each step can be analytically confirmed before proceeding to in vivo or in vitro applications.

Protocol A: Preparation of OEG-SAM Functionalized Gold Nanoparticles

Objective: To completely exchange the native citrate capping of 15 nm AuNPs with 5-(2-ethoxyethoxy)pentane-1-thiol.

Materials:

-

Citrate-capped AuNPs (15 nm, ~10 nM concentration)

-

5-(2-ethoxyethoxy)pentane-1-thiol (Sigma-Aldrich)

-

Absolute Ethanol (Degassed)

-

Milli-Q Water (18.2 MΩ·cm)

Step-by-Step Methodology:

-

Ligand Preparation: Dissolve 5-(2-ethoxyethoxy)pentane-1-thiol in degassed absolute ethanol to create a 10 mM stock solution. Causality: Degassing prevents the premature oxidation of thiols into disulfides, which have significantly lower binding kinetics to gold.

-

Ligand Exchange: Add the thiol stock solution to the aqueous AuNP suspension to achieve a final thiol concentration of 100 μM (a ~10,000-fold molar excess relative to the nanoparticles).

-